molecular formula C15H11FO3 B567857 4-(3-Acetylphenyl)-3-fluorobenzoic acid CAS No. 1262005-81-1

4-(3-Acetylphenyl)-3-fluorobenzoic acid

Cat. No. B567857
CAS RN: 1262005-81-1
M. Wt: 258.248
InChI Key: DSNWCRSNGNGLFJ-UHFFFAOYSA-N
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Description

“4-(3-Acetylphenyl)-3-fluorobenzoic acid” is a chemical compound. It contains 31 bonds in total, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “4-(3-Acetylphenyl)-3-fluorobenzoic acid” is complex. It includes multiple bonds, aromatic bonds, and a carboxylic acid group . The compound’s IR and Raman vibrational frequencies have been calculated and found to be in good agreement with experimental results .

Scientific Research Applications

Synthesis of Coumarin Derivatives

4-(3-Acetylphenyl)-3-fluorobenzoic acid: can be utilized in the synthesis of coumarin derivatives, which are significant due to their biological activities and application value in fluorescent probes. The synthesis process often involves the Pechmann coumarin synthesis method, exploring the influence of various Lewis acids .

Antimicrobial Activities

This compound is also involved in the synthesis of sulfonamide compounds, which exhibit significant antibacterial activity against various bacterial strains. These synthesized derivatives are characterized using spectral analysis and evaluated for their minimum inhibitory concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus .

Material Science Applications

In material science, 4-(3-Acetylphenyl)-3-fluorobenzoic acid derivatives are explored for their potential in optical materials. Their strong fluorescence makes them valuable in the development of new materials for various applications, including dyes and optical devices .

Chemical Synthesis

The compound plays a role in the synthesis of indole derivatives, which are prevalent in various alkaloids. These derivatives are important due to their wide range of biological activities and are used in the treatment of various disorders, showcasing the compound’s versatility in chemical synthesis .

Biochemistry Research

In biochemistry, derivatives of 4-(3-Acetylphenyl)-3-fluorobenzoic acid are used to study enzyme interactions and signaling pathways. They are particularly significant in the study of glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic linkages in carbohydrates .

Agricultural Applications

The compound’s derivatives are important in agriculture for the synthesis of phytohormones like indole-3-acetic acid (IAA), which is crucial for plant growth and development. Microorganisms producing IAA can promote plant growth and are beneficial for agricultural practices .

Environmental Science

In environmental science, 4-(3-Acetylphenyl)-3-fluorobenzoic acid is part of research into the biosynthesis pathways of plant-beneficial bacteria that contribute to soil remediation and plant growth promotion, particularly in the context of degrading pollutants like fluoranthene .

Pharmaceutical Research

Indole derivatives synthesized from this compound have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them valuable in pharmaceutical research for developing new therapeutic agents .

properties

IUPAC Name

4-(3-acetylphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-6-5-12(15(18)19)8-14(13)16/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNWCRSNGNGLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689742
Record name 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-81-1
Record name 3'-Acetyl-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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